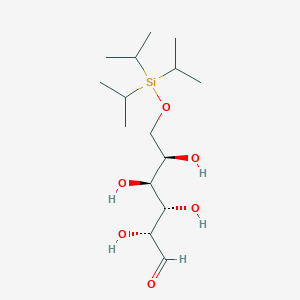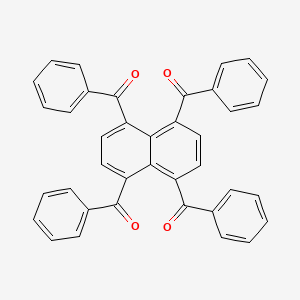
1,4,5,8-Tetrabenzoyl-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrabenzoyl-naphthalene is an organic compound with the molecular formula C38H24O4 It is a derivative of naphthalene, where four benzoyl groups are attached to the 1, 4, 5, and 8 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrabenzoyl-naphthalene can be synthesized through the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows:
Starting Materials: Naphthalene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of benzoyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.
The reaction yields this compound as a crystalline solid, which can be purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetrabenzoyl-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrabenzoyl-naphthalene has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biomedical Research: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and diagnostic applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetrabenzoyl-naphthalene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can lead to the formation of charge-transfer complexes, which play a crucial role in its electronic and optical properties. The compound’s ability to undergo redox reactions also contributes to its functionality in various applications.
Comparación Con Compuestos Similares
1,4,5,8-Tetrabenzoyl-naphthalene can be compared with other similar compounds, such as:
1,4,5,8-Naphthalene tetracarboxylic dianhydride: This compound is used in the synthesis of polyimides and organic semiconductors. It has a similar naphthalene core but with carboxylic anhydride groups instead of benzoyl groups.
1,4,5,8-Naphthalene tetracarboxylic diimide: Known for its use in organic electronics and as a building block for supramolecular assemblies. It has imide groups attached to the naphthalene ring.
1,4,5,8-Tetrahydroxynaphthalene: This compound is a precursor in the biosynthesis of various natural products and has hydroxyl groups attached to the naphthalene ring.
The uniqueness of this compound lies in its benzoyl groups, which impart distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
13638-83-0 |
|---|---|
Fórmula molecular |
C38H24O4 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
phenyl-(4,5,8-tribenzoylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)29-21-22-31(37(41)27-17-9-3-10-18-27)34-32(38(42)28-19-11-4-12-20-28)24-23-30(33(29)34)36(40)26-15-7-2-8-16-26/h1-24H |
Clave InChI |
AHXIPWMNLOHFTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C(C3=C(C=C2)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
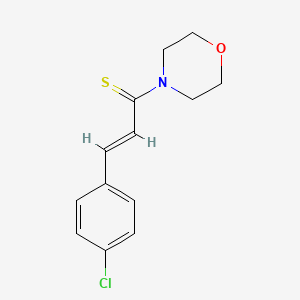
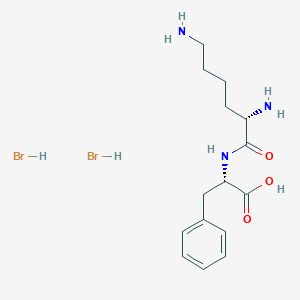
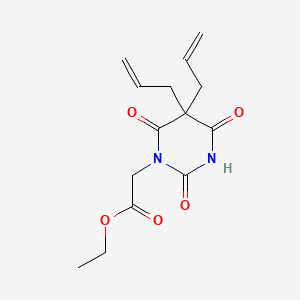

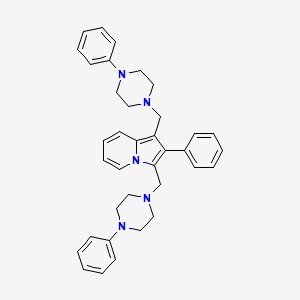
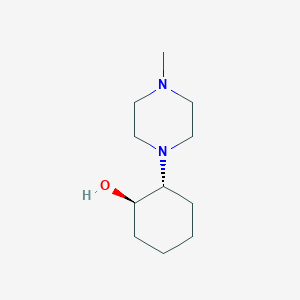
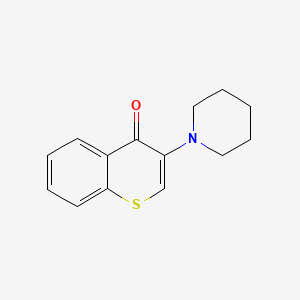
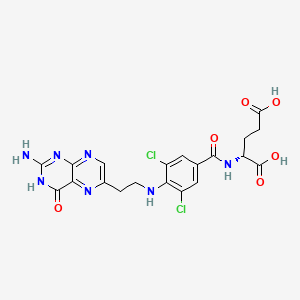
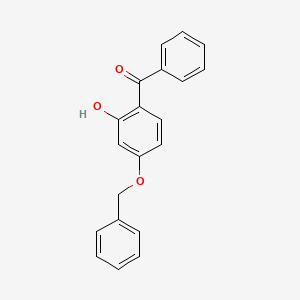
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)

